4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
CAS No.: 1536-63-6
Cat. No.: VC20944909
Molecular Formula: C10H8ClF3O2
Molecular Weight: 252.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1536-63-6 |
|---|---|
| Molecular Formula | C10H8ClF3O2 |
| Molecular Weight | 252.62 g/mol |
| IUPAC Name | 1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 |
| Standard InChI Key | IOJWUGVGRMMRBU-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Introduction
Physical and Chemical Properties
4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone possesses specific physical and chemical characteristics that are fundamental to understanding its behavior in various chemical environments and applications. These properties are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
Table 2: Chemical Identifiers of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
Preparation Methods
The synthesis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone typically involves the reaction of 4'-hydroxyacetophenone with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
The general synthetic route can be represented as:
4'-hydroxyacetophenone + 2-chloro-1,1,2-trifluoroethanol → 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
This synthesis typically requires several steps:
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Preparation of the starting materials
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Base-catalyzed nucleophilic substitution reaction
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Purification of the product through techniques such as recrystallization or column chromatography
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The specific conditions, including temperature, reaction time, and purification protocols, may vary depending on the desired purity and scale of production.
Chemical Reactions
4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can undergo various chemical reactions, primarily due to the reactivity of the ketone group and the halogenated substituents. Understanding these reactions is crucial for utilizing the compound in organic synthesis and potential applications.
Oxidation Reactions
The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide. The ketone group in the acetophenone moiety is particularly susceptible to oxidation.
Reduction Reactions
Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride. The selectivity and efficiency of the reduction depend on the specific reducing agent and reaction conditions employed.
Substitution Reactions
The chloro group in the trifluoroethoxy moiety can undergo substitution with other nucleophiles under appropriate conditions. Potential nucleophiles include amines, thiols, and other electron-rich species. These substitution reactions can lead to diverse derivatives with modified properties.
Conformational Studies
Applications in Scientific Research
4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone has several applications in scientific research, particularly in organic chemistry and potentially in medicinal chemistry.
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile for creating diverse chemical entities.
Gas Chromatography Analysis
The compound has been studied in gas chromatography research. According to the NIST WebBook, the normal alkane retention index (RI) on a non-polar OV-101 column has been determined to be 1018 under specific temperature ramp conditions . This information is valuable for analytical chemists working with halogenated organic compounds.
Table 3: Gas Chromatography Parameters for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
| Column type | Active phase | Retention Index (I) | Conditions | Source |
|---|---|---|---|---|
| Capillary | OV-101 | 1018 | Nitrogen, 6 K/min, 240°C @ 10 min; Column length: 25 m; Column diameter: 0.20 mm; T start: 60°C |
Comparison with Related Compounds
Understanding the properties and behaviors of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone in relation to similar compounds can provide insights into structure-activity relationships and potential applications.
Table 4: Comparison with Similar Compounds
| Compound | Structural Difference | Key Characteristic | Source |
|---|---|---|---|
| 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone | Base structure | Acetophenone backbone with trifluoroethoxy group | |
| 4'-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid | Carboxylic acid instead of ketone | Different reactivity profile | |
| 2-Chloro-1,1,2-trifluoroethyl ethyl ether | Different core structure | Simpler ether structure | |
| Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate | Ester instead of ketone | Different functional group |
Biological Activity
Research suggests that 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone and its derivatives may possess interesting biological properties, which could be relevant for pharmaceutical applications.
Enzyme Inhibition Studies
The compound can be utilized in studies involving enzyme inhibition. Its structural features may enhance binding affinity to specific molecular targets, potentially leading to modulation of enzymatic activity.
| Activity Type | Mechanism | Potential Application | Source |
|---|---|---|---|
| Enzyme Inhibition | Binding to specific molecular targets | Modulation of enzymatic pathways | |
| Anticancer | Induction of apoptosis, cell cycle arrest | Development of anticancer agents | |
| Metabolic Pathway Modulation | Interaction with specific receptors | Potential use in metabolic disorders | Hypothesized based on structure |
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